molecular formula C22H16F6N2O B11499603 1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one

1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B11499603
M. Wt: 438.4 g/mol
InChI Key: FBPUVAXCXCEKOK-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the substituted phenyl rings to the indole core under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The indole core may interact with specific amino acid residues in proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]-1H-indole: Similar indole core but lacks the amino substitution.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the indole structure.

    1-(Trifluoromethyl)benzene: Simplified structure with only one trifluoromethyl group.

Uniqueness: 1-[3-(Trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to the combination of trifluoromethyl groups and the indole core, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16F6N2O

Molecular Weight

438.4 g/mol

IUPAC Name

3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C22H16F6N2O/c23-21(24,25)13-5-3-7-15(11-13)29-19-17-9-1-2-10-18(17)30(20(19)31)16-8-4-6-14(12-16)22(26,27)28/h3-8,10-12,29H,1-2,9H2

InChI Key

FBPUVAXCXCEKOK-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F)C1

Origin of Product

United States

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